
Application Notes and Protocols for Rhodium
Triiodide in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Rhodium triiodide

Cat. No.: B070022 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of rhodium triiodide (RhI₃) and

its derivatives in homogeneous catalysis. The primary focus is on its application in large-scale

industrial processes, such as the synthesis of acetic acid and acetic anhydride, alongside

emerging applications in fine chemical synthesis. Detailed experimental protocols, quantitative

data, and mechanistic diagrams are provided to facilitate the practical application of these

methods in a research and development setting.

Carbonylation of Methanol to Acetic Acid (Monsanto
Process)
Rhodium triiodide is a key precursor to the active catalyst in the Monsanto process, a widely

used industrial method for the production of acetic acid by the carbonylation of methanol.[1]

The process is renowned for its high selectivity, typically exceeding 99%.[2]

The active catalytic species is the cis-dicarbonyldiiodorhodium(I) anion, cis-[Rh(CO)₂I₂]⁻.[2][3]

This complex is typically generated in situ from a rhodium source, such as rhodium trichloride

or rhodium triiodide, in the presence of an iodide promoter, most commonly hydroiodic acid

(HI) or methyl iodide (CH₃I).[1]

Catalytic Cycle:

The catalytic cycle for the Monsanto process involves a series of key steps:
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Oxidative Addition: The active Rh(I) complex undergoes oxidative addition with methyl

iodide. This is the rate-determining step of the overall reaction.[3]

Migratory Insertion: A methyl group migrates to an adjacent carbonyl ligand, forming a

pentacoordinate acetyl complex.

CO Coordination: A molecule of carbon monoxide coordinates to the vacant site on the

rhodium center.

Reductive Elimination: Acetyl iodide is eliminated from the complex, regenerating the active

Rh(I) catalyst.

Hydrolysis: The acetyl iodide is hydrolyzed by water to produce acetic acid and regenerate

hydroiodic acid.

cis-[Rh(CO)₂I₂]⁻

[(CH₃)Rh(CO)₂I₃]⁻
+ CH₃I

(Oxidative Addition) [(CH₃CO)Rh(CO)I₃]⁻

Migratory
Insertion

[(CH₃CO)Rh(CO)₂I₃]⁻

+ CO- CH₃COI
(Reductive Elimination)

CH₃OH + HI CH₃I + H₂O

CH₃COI + H₂O CH₃COOH + HI

Click to download full resolution via product page

Figure 1: Catalytic Cycle of the Monsanto Process.

Quantitative Data
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Catalyst
System

Temperat
ure (°C)

Pressure
(atm)

Selectivit
y to
Acetic
Acid (%)

TON TOF (h⁻¹)
Referenc
e

RhCl₃/HI 180 40 >99 - - [1]

[Rh(CO)₂(

PPh₃)₂]/HI
180 40 >99 - - [1]

Rh(I)/Ru(III

) bimetallic
190 35 96.32 - - [4]

Note: TON (Turnover Number) and TOF (Turnover Frequency) data for the standard Monsanto

process are not readily available in the public domain as it is a commercial process. The data

for the bimetallic system is from a specific research study.

Experimental Protocol: Lab-Scale Acetic Acid Synthesis
This protocol is based on a modified procedure using a bimetallic Rh(I)/Ru(III) catalyst, which

demonstrates the general principles of the methanol carbonylation reaction.[4]

Materials:

Methanol (CH₃OH)

Lithium iodide (LiI)

Acetic acid (CH₃COOH)

Methyl iodide (CH₃I)

Rh(I)/Ru(III) bimetallic catalyst (0.03 g)

Carbon monoxide (CO)

Deionized water (H₂O)

Equipment:
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100 mL autoclave with a magnetic stirrer and heating mantle

Gas inlet and outlet valves

Pressure gauge

Thermocouple

Gas chromatograph (GC) for product analysis

Procedure:

Reactor Charging: To the 100 mL autoclave, add the reactants in the following mass ratio:

H₂O:CH₃OH:LiI:CH₃COOH:CH₃I = 6:24:4:54:12. The total mass of the reactants should be

25 g.

Catalyst Addition: Add 0.03 g of the Rh(I)/Ru(III) bimetallic catalyst to the reactor.

System Purge: Seal the autoclave and purge with CO gas three times to remove any air.

Pressurization: Pressurize the reactor with CO to an initial pressure of 3.5 MPa.

Reaction: Set the stirring rate to 500 r/min and heat the reactor to 190 °C. Maintain these

conditions for 60 minutes.

Cooling and Depressurization: After the reaction is complete, cool the reactor to room

temperature and carefully vent the excess CO in a well-ventilated fume hood.

Product Analysis: Collect a sample of the liquid product for analysis by gas chromatography

(GC) to determine the conversion of methanol and the selectivity to acetic acid.

Analytical Method:

Product analysis is typically performed using a gas chromatograph (GC) equipped with a flame

ionization detector (FID).[5] A suitable column, such as a DB-WAX or equivalent, should be

used to separate methanol, methyl acetate, and acetic acid. Quantification is achieved by using

an internal or external standard method with certified reference materials.
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Carbonylation of Methyl Acetate to Acetic Anhydride
A related process to the Monsanto process is the carbonylation of methyl acetate to produce

acetic anhydride. Rhodium triiodide can serve as a precursor for the catalyst in this reaction

as well.[2] The reaction is typically carried out under anhydrous conditions to prevent the

hydrolysis of the product.[1]

Catalytic Cycle:

The catalytic cycle is similar to the Monsanto process, with methyl acetate acting as the source

of the methyl group via its reaction with an iodide salt.

cis-[Rh(CO)₂I₂]⁻

[(CH₃)Rh(CO)₂I₃]⁻+ CH₃I [(CH₃CO)Rh(CO)I₃]⁻Migratory Insertion

[(CH₃CO)Rh(CO)₂I₃]⁻

+ CO

- CH₃COI

CH₃COOCH₃ + LiI CH₃I + CH₃COOLi

CH₃COI + CH₃COOLi (CH₃CO)₂O + LiI

Click to download full resolution via product page

Figure 2: Acetic Anhydride Synthesis Workflow.

Quantitative Data

Catalyst
System

Temperatur
e (°C)

Pressure
(MPa)

Space-Time
Yield
(mol/l.h)

Catalytic
Rate (mol
Ac₂O/mol
Rh·h)

Reference

RhI₃/SnCl₂·2

H₂O
180 5 8.44 846 [6]

Experimental Protocol: Synthesis of Acetic Anhydride
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This protocol is based on a procedure described in a patent for a rhodium(I)-tin complex

catalyst.[6]

Catalyst Preparation:

In a suitable pressure vessel, combine 0.87 g (0.0018 mol) of rhodium triiodide, 40 g of

acetic anhydride, and 8 g of methyl iodide.

Pressurize the vessel with CO to 1 MPa.

Heat the mixture to 150 °C with stirring for 4 hours to form the diiodo-dicarbonylrhodium(I)

ion intermediate.

Cool the mixture to room temperature.

Under a CO atmosphere, add a solution of 0.50 g (0.0022 mol) of stannous chloride

dihydrate in 5 mL of water.

Stir the mixture at 30 °C for 1 hour to obtain the rhodium(I)-tin complex catalyst solution.

Carbonylation Reaction:

In a 250 mL zirconium autoclave, charge 57 g of methyl acetate, 52 g of methyl iodide, 5 g of

lithium acetate, and 48 g of acetic acid.

Add the prepared catalyst solution in an amount that corresponds to 800 ppm of rhodium.

Purge the autoclave with CO three times.

Pressurize the reactor with a CO gas mixture containing 5% H₂ to 5 MPa.

Set the stirrer speed to 400 rpm and heat the reactor to 180 °C.

Maintain these conditions for 15 minutes.

Reduce the CO pressure to 0 MPa and continue heating at 180 °C for an additional 30

minutes.
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After cooling, the product mixture can be analyzed by GC to determine the yield of acetic

anhydride.

Intramolecular Carboamination of Alkynes
Rhodium triiodide has also been shown to catalyze the intramolecular carboamination of

alkynes to synthesize polysubstituted indoles. This reaction proceeds with a low catalyst

loading and demonstrates good functional group compatibility.[7]

Reaction Scheme:

The reaction involves the cyclization of an amine containing an alkyne and an allyl group,

catalyzed by RhI₃.

N-allyl-N-(2-ethynylphenyl)amine
derivative

Polysubstituted Indole

Toluene, 120 °C, 12 h

RhI₃ (5 mol%)

Click to download full resolution via product page

Figure 3: RhI₃-Catalyzed Carboamination.

Quantitative Data
Substrate Product Yield (%)

1-Methyl-N-(2-ethynylphenyl)-N-(2-

methylallyl)aniline
98

N-(2-ethynylphenyl)-N-methyl-N-(2-

phenylallyl)aniline
95

N-allyl-N-(2-ethynylphenyl)-4-methoxyaniline 85

N-allyl-4-chloro-N-(2-ethynylphenyl)aniline 82

N-cinnamyl-N-(2-ethynylphenyl)aniline 78
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Data extracted from a representative study.[7]

Experimental Protocol: Synthesis of 1-Methyl-3-(2-
methylprop-2-en-1-yl)-2-phenyl-1H-indole
This protocol is a typical procedure for the RhI₃-catalyzed intramolecular carboamination of

alkynes.[7]

Materials:

N-(2-ethynylphenyl)-N-methyl-N-(2-methylallyl)aniline (1a) (23.7 mg, 0.091 mmol)

Rhodium triiodide (RhI₃) (2.3 mg, 0.005 mmol)

Toluene (1 mL)

Ethyl acetate (EtOAc)

Celite®

Silica gel

Equipment:

Nitrogen-filled glove box

4 mL oven-dried vial with a PTFE-lined cap

Magnetic stir plate with heating block

Filtration apparatus

Rotary evaporator

Flash column chromatography setup

Procedure:
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Reaction Setup (in a glove box): In an oven-dried 4 mL vial, combine the amine substrate 1a

(23.7 mg, 0.091 mmol) and rhodium triiodide (2.3 mg, 0.005 mmol).

Add toluene (1 mL) to the vial.

Stir the mixture at room temperature for 5 minutes until all solids are fully dissolved.

Seal the vial with a PTFE-lined cap.

Reaction: Place the vial in a preheated pie-block at 120 °C and stir for 12 hours.

Workup: After cooling to room temperature, filter the reaction mixture through a small plug of

Celite® and silica gel, washing with ethyl acetate (20 mL).

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by

flash column chromatography on silica gel to obtain the desired product.

Synthesis of Ethylene Glycol
While the direct synthesis of ethylene glycol from syngas (CO + H₂) using rhodium catalysts

has been explored, it is a less common application compared to acetic acid synthesis. These

reactions typically require high pressures and temperatures and often involve co-catalysts. The

use of rhodium triiodide specifically is not as well-documented as other rhodium precursors in

this context. Mechanistic studies suggest the involvement of dinuclear rhodium species.[8] Due

to the lack of a specific and reproducible protocol using RhI₃, a general procedure is not

provided here. Research in this area is ongoing, with a focus on improving catalyst stability and

selectivity.

Disclaimer: The provided protocols are for informational purposes and should be adapted and

optimized for specific laboratory conditions and safety protocols. Always conduct a thorough

risk assessment before performing any chemical reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://en.wikipedia.org/wiki/Acetic_acid
https://en.wikipedia.org/wiki/Monsanto_process
https://testbook.com/question-answer/the-rate-determining-step-in-the-catalytic-synthes--63b59a083cc884d3ea7ba904
https://www.mdpi.com/1996-1944/13/18/4026
https://pmc.ncbi.nlm.nih.gov/articles/PMC9301692/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9301692/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9301692/
https://patents.google.com/patent/CN101293213A/en
https://patents.google.com/patent/CN101293213A/en
https://www.thieme-connect.com/products/ejournals/abstract/10.1055/a-2012-4835
https://www.osti.gov/biblio/6984936
https://www.osti.gov/biblio/6984936
https://www.benchchem.com/product/b070022#using-rhodium-triiodide-in-homogeneous-catalysis
https://www.benchchem.com/product/b070022#using-rhodium-triiodide-in-homogeneous-catalysis
https://www.benchchem.com/product/b070022#using-rhodium-triiodide-in-homogeneous-catalysis
https://www.benchchem.com/product/b070022#using-rhodium-triiodide-in-homogeneous-catalysis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b070022?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b070022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b070022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

